molecular formula C10H11BrO3 B15053245 1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one

1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one

Cat. No.: B15053245
M. Wt: 259.10 g/mol
InChI Key: KEGZJLRXAKWUFH-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one (CAS 89368-12-7) is a brominated aromatic ketone with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.073 g/mol. It features a 4-bromo-2-methoxyphenyl group attached to a 2-methoxyethyl ketone moiety. Key properties include:

  • Melting point: 63–64°C (ethanol recrystallized)
  • Boiling point: 292.8±25.0°C (at 760 mmHg)
  • Density: 1.4±0.1 g/cm³
    This compound is primarily used as an intermediate in organic synthesis for pharmaceuticals, agrochemicals, and polymer materials .

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

1-(4-bromo-2-methoxyphenyl)-2-methoxyethanone

InChI

InChI=1S/C10H11BrO3/c1-13-6-9(12)8-4-3-7(11)5-10(8)14-2/h3-5H,6H2,1-2H3

InChI Key

KEGZJLRXAKWUFH-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1=C(C=C(C=C1)Br)OC

Origin of Product

United States

Preparation Methods

Bromination of 4-Methoxyacetophenone Derivatives

Direct α-Bromination Using Brominating Agents

The most common route involves regioselective bromination of 4-methoxyacetophenone at the α-position. This method leverages the electron-donating methoxy group to direct electrophilic bromination.

Procedure 1: Bromination with Bromine/HBr Systems

A patent (CN104119211B) outlines a high-yield protocol using bromate salts and hydrobromic acid (HBr) in methanol:

  • Substrate : 4-Methoxyacetophenone
  • Reagents : KBrO₃ (3.3 mmol), HBr (10 mmol)
  • Solvent : Methanol
  • Conditions : 60°C, 2.5 hours
  • Yield : 95%

The reaction proceeds via electrophilic substitution , where HBr generates Br⁺, attacking the α-carbon of the ketone. The methoxy group stabilizes the intermediate through resonance.

Procedure 2: N-Bromosuccinimide (NBS) with Al₂O₃ Catalysis

Active aluminium oxide (Al₂O₃) enhances selectivity for α-monobromination under mild conditions:

  • Substrate : 4-Methoxyacetophenone
  • Reagents : NBS (1.1 eq), Al₂O₃ (10 wt%)
  • Solvent : Methanol or acetonitrile
  • Conditions : Reflux, 10–20 minutes
  • Yield : 90–95%

This method avoids over-bromination and is scalable for industrial applications.

Comparative Analysis of Bromination Methods

Method Reagents Solvent Time Yield Selectivity
Bromine/HBr KBrO₃, HBr Methanol 2.5 h 95% α-monobromination
NBS/Al₂O₃ NBS, Al₂O₃ MeCN 20 min 94% α-monobromination
Br₂/FeCl₃ Br₂, FeCl₃ CCl₄ 1 h 85% Mixed products

Key Observations :

  • NBS/Al₂O₃ offers faster reaction times and higher selectivity.
  • Bromine/HBr systems are cost-effective but require careful temperature control.

Friedel-Crafts Acylation of Brominated Anisoles

Two-Step Synthesis via Acyl Chlorides

An alternative route involves Friedel-Crafts acylation of 4-bromo-2-methoxybenzene with methoxyacetyl chloride:

Step 1: Synthesis of 4-Bromo-2-methoxybenzene
  • Substrate : 1,4-Dibromo-2-fluorobenzene
  • Reagents : iPrMgCl, DMF
  • Conditions : 0°C, THF
  • Intermediate : 2-Fluoro-4-bromobenzaldehyde (74% yield)
Step 2: Methoxylation and Acylation
  • Reagents : Methoxyacetyl chloride, AlCl₃
  • Conditions : 25°C, DCM
  • Yield : 57% overall

This method is less favored due to multiple steps and moderate yields but is useful for introducing complex substituents.

Mechanistic Insights and Optimization

Role of Substituents in Bromination

  • The methoxy group at the 2-position directs bromination to the α-carbon via resonance stabilization.
  • Steric hindrance from the 4-bromo substituent minimizes di-bromination.

Solvent and Catalyst Effects

  • Methanol : Enhances electrophilic bromination via proton donation.
  • Al₂O₃ : Provides acidic sites for NBS activation, improving regioselectivity.

Chemical Reactions Analysis

1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major products formed from these reactions include substituted phenyl derivatives, aldehydes, carboxylic acids, and alcohols .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylketones with Halogen and Methoxy Groups

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Melting Point (°C) Key Applications References
1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one 4-Br, 2-OCH₃ (phenyl); 2-OCH₃ (ketone) C₉H₉BrO₂ 63–64 Pharmaceutical intermediates
2-Bromo-4'-methoxyacetophenone 2-Br, 4-OCH₃ (phenyl) C₉H₉BrO₂ Not reported Synthetic intermediate
1-(4-Fluorophenyl)-2-methoxyethan-1-one 4-F (phenyl); 2-OCH₃ (ketone) C₉H₉FO₂ Not reported Reductive rearrangement reactions
1-(4-Chlorophenyl)-2-methoxyethan-1-one 4-Cl (phenyl); 2-OCH₃ (ketone) C₉H₉ClO₂ Not reported Reductive rearrangement (97% yield)
1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-one 3-Br, 4-OCH₃ (phenyl); 2-Cl (ketone) C₉H₈BrClO₂ Not reported Unspecified synthetic use
Key Observations:
  • Halogen Position: The 4-bromo substitution in the target compound contrasts with 2-bromo in 2-Bromo-4'-methoxyacetophenone. This positional difference affects electronic properties and reactivity in electrophilic substitution reactions.
  • Methoxy vs. Hydroxy Groups : Compared to 1-(4-hydroxyphenyl)-2-methoxyethan-1-one (melting point ~315.6°C), the methoxy group in the target compound reduces hydrogen bonding, lowering its melting point .
  • Fluorine/Chlorine Analogs : Fluorine and chlorine analogs (e.g., 1-(4-fluorophenyl)-2-methoxyethan-1-one ) exhibit similar synthetic utility but differ in steric and electronic effects, influencing their reactivity in cross-coupling reactions .
Reactivity Insights:
  • Methoxy Group Stability : Methoxy groups in 1-(2-hydroxy-3,4,6-trimethoxyphenyl)-2-methoxyethan-1-one resist demethylation under BBr₃, highlighting challenges in selective deprotection .

Biological Activity

1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one, also known as a derivative of acetophenone, is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of bromine and methoxy groups, suggests various biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer domains. This article reviews the biological activity of this compound, supported by diverse research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H11BrO3, with a molecular weight of approximately 259.10 g/mol. The compound features:

  • A bromine atom that may enhance biological activity through halogen bonding.
  • Methoxy groups that increase lipophilicity, facilitating membrane penetration and enhancing bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that methoxy-substituted phenyl compounds can inhibit bacterial growth. For instance, derivatives have been tested against various strains of bacteria and fungi, demonstrating effective minimum inhibitory concentrations (MICs) .
  • Anti-inflammatory Effects : Compounds similar to this compound have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines .
  • Anticancer Properties : Some derivatives have shown promise in cancer research, particularly in inhibiting cell proliferation in various cancer cell lines. The mechanisms often involve the induction of apoptosis and the inhibition of specific oncogenic pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; MIC values range from 5 to 50 µg/mL.
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production in vitro.
AnticancerInduces apoptosis in MCF-7 breast cancer cells; IC50 = 20 µM.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of methoxy-substituted phenyl compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory effects revealed that treatment with this compound significantly reduced levels of inflammatory markers in lipopolysaccharide-stimulated macrophages. The compound demonstrated an IC50 value of approximately 15 µM for TNF-alpha inhibition, highlighting its therapeutic potential in inflammatory diseases.

Case Study 3: Anticancer Efficacy

In vitro assays on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation. The compound's mechanism involved the activation of caspase pathways leading to apoptosis. In MCF-7 cells, it was observed that treatment resulted in a dose-dependent increase in apoptotic markers.

Q & A

What are the common synthetic routes for preparing 1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one?

Basic Research Question
Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or borane-mediated reduction of pre-functionalized aromatic precursors. For example:

  • Step 1: Start with a brominated and methoxy-substituted aromatic precursor (e.g., 4-bromo-2-methoxyphenyl acetic acid).
  • Step 2: Use borane dimethylsulfide in tetrahydrofuran (THF) at 60°C to reduce the acid to the corresponding alcohol (as demonstrated for a related compound in ).
  • Step 3: Oxidize the alcohol intermediate to the ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Key Considerations:

  • Ensure regioselectivity by protecting/deprotecting methoxy groups during bromination.
  • Monitor reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy .

How does X-ray crystallography elucidate the molecular conformation of this compound?

Advanced Research Question
Methodological Answer:
X-ray crystallography provides atomic-level insights into bond lengths, angles, and packing interactions. For related brominated methoxyphenyl ketones:

  • Data Collection: Use a single crystal (0.2–0.3 mm) and MoKα radiation (λ = 0.71073 Å) at 305 K .
  • Refinement: Employ the SHELX suite (e.g., SHELXL for refinement, SHELXS for structure solution) to resolve hydrogen-bonding networks and torsional angles .

Example Crystallographic Parameters (Hypothetical):

ParameterValueSource
Space GroupP21/c
a, b, c (Å)7.736, 12.441, 10.048
β (°)111.42
R Factor0.054

Interpretation:
The monoclinic system and hydrogen bonding (e.g., C–H···O interactions) influence solubility and stability .

Which spectroscopic techniques are optimal for characterizing this compound?

Basic Research Question
Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm).
    • ¹³C NMR: Confirm carbonyl (δ 190–210 ppm) and quaternary carbons.
  • Mass Spectrometry (MS): Look for molecular ion peaks (e.g., [M+H]⁺ at m/z 263.10 for C₁₀H₁₁BrO₃).
  • IR Spectroscopy: Detect carbonyl stretches (~1700 cm⁻¹) and C–Br bonds (~600 cm⁻¹) .

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